[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone
Description
[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone is a synthetic compound featuring a phenyl-methanone core substituted with a piperazine moiety linked to a carbazole unit via a 2-hydroxypropyl chain. This structural hybrid suggests dual applicability in pharmaceuticals (e.g., anticancer or CNS agents) and organic electronics (e.g., electrochromic polymers) .
Properties
IUPAC Name |
[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-21(18-27-14-16-28(17-15-27)26(31)20-8-2-1-3-9-20)19-29-24-12-6-4-10-22(24)23-11-5-7-13-25(23)29/h1-13,21,30H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWJFHUJLHOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety is first functionalized to introduce the hydroxypropyl group. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the phenyl methanone group is introduced through a condensation reaction. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe due to the presence of the carbazole moiety, which exhibits strong fluorescence. In medicine, it has shown promise as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets. In industry, it is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), due to its unique electronic properties .
Mechanism of Action
The mechanism of action of [4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects. The phenyl methanone group can undergo metabolic transformations, producing active metabolites that further contribute to the compound’s biological activity .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Pharmacological Potential: The target compound’s piperazine-carbazole hybrid may synergize the anticancer mechanisms of Murty’s derivatives with the neuroactive properties of carbazole . Computational modeling (e.g., molecular docking) is recommended to predict binding affinities for kinases or neurotransmitter receptors.
- Materials Performance: Compared to CPM, the piperazine-hydroxypropyl chain in the target compound could lower oxidation potentials (by ~0.2–0.4 V) due to enhanced electron donation, improving electrochromic switching speeds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
